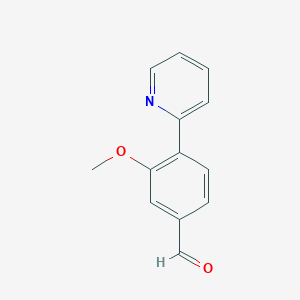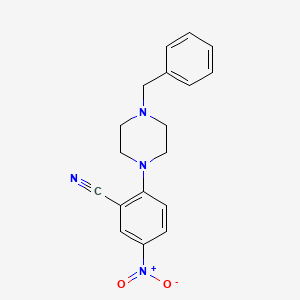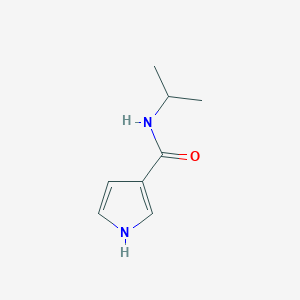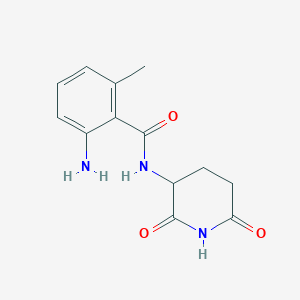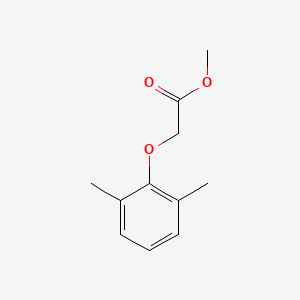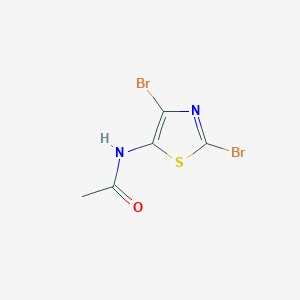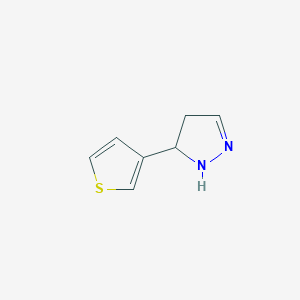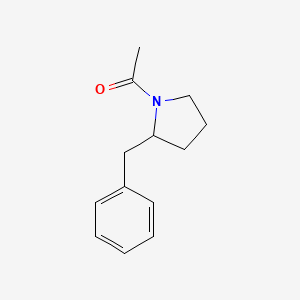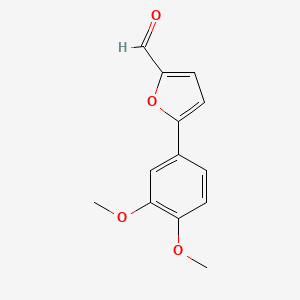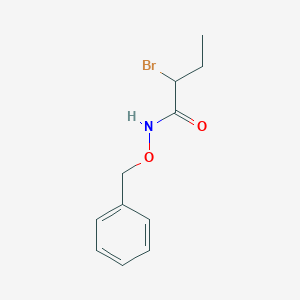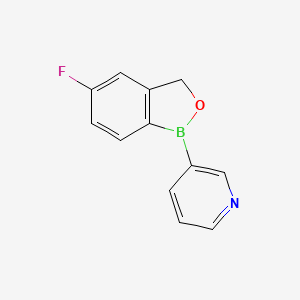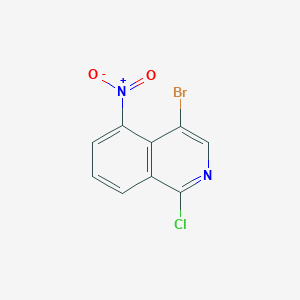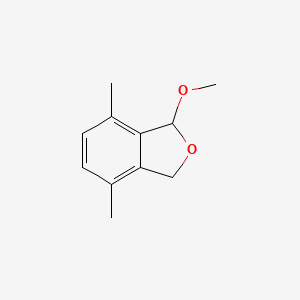
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran
Overview
Description
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This method is environmentally benign and does not require a catalyst . Another method involves the Diels-Alder reaction, where isobenzofurans act as dienes, reacting with various alkenes and alkynes to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water and molecular oxygen is favored due to its eco-friendly nature and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can yield various hydroxy derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isobenzofurans depending on the reagents used.
Scientific Research Applications
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran involves its interaction with various molecular targets. The compound’s methoxy and dimethyl groups play a crucial role in its reactivity and binding affinity. It can undergo oxidation to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Isobenzofuran-1,3-dione: A closely related compound with similar reactivity but different substitution patterns.
4,7-Dimethyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione: Another derivative with distinct chemical properties.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-8(2)10-9(7)6-13-11(10)12-3/h4-5,11H,6H2,1-3H3 |
InChI Key |
BUDSSYVCPZOLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(C2=C(C=C1)C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
